2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound featuring an imidazo[1,2-b][1,2,4]triazole core
Preparation Methods
The synthesis of 2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactionsCommon reagents include various amines, acids, and catalysts under controlled conditions such as specific temperatures and pH levels .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its application, such as inhibiting microbial growth or modulating cellular processes in cancer cells .
Comparison with Similar Compounds
Compared to other imidazo[1,2-b][1,2,4]triazole derivatives, 2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide stands out due to its trifluoromethylphenyl group, which imparts unique chemical and biological properties. Similar compounds include:
- 2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-phenylacetamide
- 2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-[2-(methyl)phenyl]acetamide .
Properties
Molecular Formula |
C19H14F3N5O2 |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-(5-oxo-2-phenyl-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H14F3N5O2/c20-19(21,22)12-8-4-5-9-13(12)23-15(28)10-14-17(29)25-18-24-16(26-27(14)18)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,23,28)(H,24,25,26,29) |
InChI Key |
HRZTWFZJDUQRCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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